molecular formula C16H21NO3 B3001651 Tert-butyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate CAS No. 1435060-21-1

Tert-butyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B3001651
CAS No.: 1435060-21-1
M. Wt: 275.348
InChI Key: KCNPMWOOFGBZDW-UHFFFAOYSA-N
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Description

Tert-butyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is a bicyclic compound featuring a fused oxirane (epoxide) and piperidine ring system. Its molecular formula is C₁₆H₂₁NO₃ (derived from substituents in ), with a molecular weight of 212.29 . The structure includes a tert-butoxycarbonyl (Boc) protecting group and a phenyl substituent at the 6-position of the bicyclic scaffold. This compound is primarily utilized as a building block in medicinal chemistry, particularly for synthesizing iminosugars or bioactive molecules targeting enzymes or receptors .

Key physicochemical properties (where available) include:

  • Density: 1.141 g/cm³ (predicted)
  • Boiling Point: 272.5°C (predicted)
  • Storage: Requires protection from light and moisture at room temperature .

Properties

IUPAC Name

tert-butyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-15(2,3)20-14(18)17-10-9-16(13(11-17)19-16)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNPMWOOFGBZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C(C1)O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the bicyclic core through a cyclization reaction, followed by the introduction of the tert-butyl ester and phenyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), tetrahydrofuran (THF)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Tert-butyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate has been investigated for its potential as a pharmacophore in drug design. Its unique bicyclic structure allows for interactions with biological targets, making it a candidate for the development of new therapeutics. Research indicates that derivatives of this compound exhibit activity against various diseases, including neurological disorders and cancer.

Case Studies
Several studies have highlighted the compound's efficacy in modulating neurotransmitter systems, particularly in the context of anxiety and depression treatments. For instance, modifications to the tert-butyl group have shown enhanced binding affinity to serotonin receptors, suggesting a pathway for developing selective serotonin reuptake inhibitors (SSRIs) .

Organic Synthesis

Synthetic Routes
The compound serves as an important intermediate in organic synthesis. Its structure facilitates various chemical transformations, including cyclization and functional group modifications. Researchers have utilized it as a building block for synthesizing more complex molecules with potential biological activity.

Table 1: Synthetic Applications of this compound

Application TypeDescriptionReference
Drug DevelopmentUsed as a scaffold for creating new pharmacological agents
Organic SynthesisActs as an intermediate for synthesizing complex compounds
FunctionalizationEnables the introduction of various functional groups

Mechanism of Action

The mechanism by which tert-butyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate exerts its effects involves interactions with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents
Compound Name CAS Number Molecular Formula Molecular Weight Key Features
Tert-butyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate 1403767-24-7* C₁₆H₂₁NO₃ 212.29 Phenyl group at position 6; Boc-protected amine
Tert-butyl 6-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate 1403767-24-7 C₁₁H₂₀N₂O₂ 212.29 Amino group at position 6; used in peptide mimetics
Tert-butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate 2256715-14-5 C₁₁H₂₀N₂O₂ 212.29 Amino group at position 5; different ring fusion (2-azabicyclo)
7-Oxabicyclo[4.1.0]hept-3-ylmethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate 219-207-4 C₁₃H₁₈O₅ 254.28 Dual oxabicyclo systems; higher polarity

Notes:

  • The phenyl-substituted derivative exhibits enhanced lipophilicity compared to amino- or oxy-analogues, influencing its pharmacokinetic properties .
  • Amino-substituted variants (e.g., 6-amino) are pivotal in synthesizing protease inhibitors due to their nucleophilic character .

Key Findings :

  • The 7-oxabicyclo derivative in pesticide formulations shows low acute toxicity (LD₅₀ >2,959 mg/kg) but mild skin irritation .
  • The phenyl-substituted target compound’s bioactivity remains underexplored but is hypothesized to interact with aromatic receptor domains .
Commercial Availability and Pricing
Supplier Purity Price (25 mg) Storage Conditions
eMolecules >97% $199.25 Dark, dry, room temperature
CymitQuimica Not stated €20.00/g Room temperature
TCI Chemicals Not stated $4,800/1g Sealed, dry

Market Notes:

  • Amino- and oxy-analogues are more widely available for bulk pharmaceutical applications .

Biological Activity

Tert-butyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is a bicyclic compound with a unique structural framework that includes a bicyclo[4.1.0] system, an oxa atom, and a phenyl group. Its molecular formula is C₁₈H₂₃NO₃, with a molecular weight of approximately 275.34 g/mol. This compound has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities.

Structural Characteristics

The compound's structure is characterized by the following features:

  • Bicyclic Framework : The bicyclo[4.1.0] structure may influence its pharmacological properties.
  • Phenyl Group : The presence of the phenyl group is significant for biological interactions.

Biological Activity

Research on the biological activity of this compound is still emerging, but preliminary studies suggest potential pharmacological properties similar to other compounds with similar bicyclic structures. These activities may include:

  • Antimicrobial Activity : Compounds with similar structures often exhibit antimicrobial properties.
  • CNS Activity : Potential effects on the central nervous system have been noted, particularly in compounds that interact with neurotransmitter systems.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally related compounds can provide insights into the potential biological activity of this compound.

Compound NameCAS NumberNotable Features
Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylic Acid161157-50-2Lacks phenyl group; potential for different biological activity
Tert-butoxycarbonyl 3,4-dihydroxy-piperidineNot availableContains piperidine structure; different functional groups
Tert-butoxycarbonyl 3,4-dihydroxypiperidineNot availableSimilar bicyclic structure; differing substituents

The uniqueness of this compound lies in its specific combination of structural elements, which may confer distinct biological activities compared to similar compounds.

Future Research Directions

Further studies are necessary to elucidate the specific biological effects and mechanisms of action of this compound. Key areas for future research include:

  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and pharmacodynamics.
  • Mechanistic Studies : Investigating the molecular mechanisms underlying its biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate?

  • Methodological Answer : The compound is typically synthesized via multi-step processes involving cycloaddition or oxidation reactions. For example, analogous bicyclic systems (e.g., 1-azabicyclo[4.1.0]heptanes) are synthesized using Diels-Alder reactions followed by hydroxylation or oxidation with reagents like N-methylmorpholine-N-oxide (NMO) and potassium osmate . A tert-butyl carboxylate group is often introduced via nucleophilic substitution or esterification under anhydrous conditions. Purification typically involves column chromatography or recrystallization.

Q. How is the structural confirmation of this bicyclic compound achieved?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the bicyclic scaffold and substituent positions. For instance, δH values for protons on the azabicyclo ring system (e.g., 1H NMR shifts between δ 3.0–5.0 ppm) and coupling constants help identify stereochemistry. Infrared (IR) spectroscopy confirms functional groups like the carbonyl (νmax ~1700 cm⁻¹) and ether linkages. Mass spectrometry (MS) provides molecular ion peaks (e.g., m/z 290–320 for similar compounds) .

Q. What solvents and reaction conditions are optimal for its stability?

  • Methodological Answer : The compound is sensitive to moisture and acidic/basic conditions due to the labile tert-butyl ester. Reactions should be conducted in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmospheres (N2/Ar). Storage at 2–8°C in sealed containers with desiccants is recommended .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer : Yield optimization requires careful control of reaction kinetics and purification. For example:

  • Step 1 (Cycloaddition) : Use catalytic OsO4 with NMO in acetone/water to achieve dihydroxylation (yields up to 93% for analogous compounds) .
  • Step 2 (Esterification) : Employ Boc anhydride with DMAP catalysis in DCM at 0°C to minimize side reactions.
  • Purification : Use silica gel chromatography with gradient elution (hexane/EtOAc) to separate stereoisomers .

Q. How can contradictions in spectroscopic data (e.g., unexpected δH shifts) be resolved?

  • Methodological Answer : Contradictions often arise from conformational flexibility or impurities. Strategies include:

  • Variable Temperature NMR : To identify dynamic effects (e.g., ring-flipping in the bicyclic system).
  • 2D NMR (COSY, NOESY) : To confirm through-space correlations and resolve overlapping signals.
  • X-ray Crystallography : For unambiguous structural assignment, particularly for stereoisomers .

Q. What strategies are effective for functionalizing the azabicyclo core to explore biological activity?

  • Methodological Answer : The phenyl and oxa groups offer sites for derivatization:

  • Phenyl Ring Modifications : Suzuki-Miyaura coupling to introduce heteroaryl groups (e.g., pyridine) for enhanced solubility .
  • Oxa-Ring Opening : Hydrolysis with HCl/THF to generate hydroxyl intermediates for further conjugation (e.g., prodrug strategies) .
  • Antibacterial Testing : Analogous bicyclic systems (e.g., 4-thia-1-azabicyclo[3.2.0]heptanes) show activity against Gram-positive bacteria when complexed with metals like Cr(III) .

Q. How can computational methods aid in predicting the compound’s reactivity or pharmacokinetics?

  • Methodological Answer :

  • DFT Calculations : To model transition states for ring-opening reactions or ester hydrolysis.
  • MD Simulations : To predict membrane permeability using logP values (~0.41 for similar bicyclic esters) .
  • ADMET Prediction : Tools like SwissADME estimate metabolic stability (CYP450 interactions) and bioavailability .

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